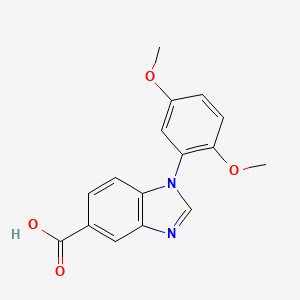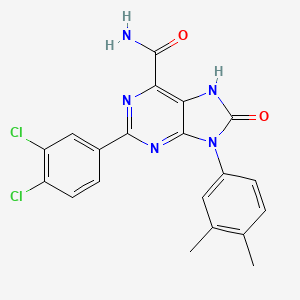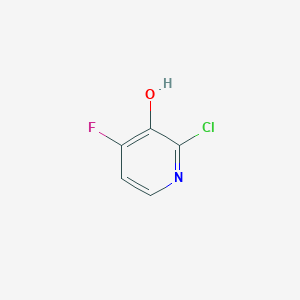
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N4O2 and its molecular weight is 350.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic synthesis procedures. One common method starts with the preparation of 1-methyl-1H-pyrrole, which undergoes nitration, followed by cyclization with appropriate reagents to form the oxadiazole ring. The intermediate is then coupled with a benzoyl chloride derivative bearing the trifluoromethyl group, under conditions such as Friedel-Crafts acylation, to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound generally relies on optimized reaction conditions to maximize yield and minimize by-products. Key parameters such as temperature, pressure, solvent choice, and catalyst usage are fine-tuned based on extensive research and development efforts. Continuous flow processes and advanced purification techniques are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation and Reduction: The presence of the oxadiazole ring and the trifluoromethyl group suggests potential oxidation and reduction reactions. For instance, oxidation can lead to the formation of new functional groups, while reduction can selectively target specific bonds.
Substitution: The aromatic benzene ring and the heterocyclic oxadiazole allow for various substitution reactions. Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) are common, facilitated by the electron-withdrawing nature of the trifluoromethyl group.
Condensation and Coupling: The compound's amide functionality and active methylene group make it a candidate for condensation and coupling reactions, such as amide bond formation or Heck coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) serve as typical reducing agents.
Substitution: For electrophilic substitution, reagents like halogens (Cl2, Br2) or nitronium ions (NO2+) are used. For nucleophilic substitution, bases like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed.
Major Products Formed: The reactions primarily result in substituted derivatives, altered oxidation states, or coupled products, depending on the specific conditions and reagents used.
Scientific Research Applications: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide has found significant utility in several scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules, serving as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe, especially in studies involving enzyme inhibition and protein interactions, due to its unique binding properties.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry: Employed in the production of specialty chemicals and agrochemicals, leveraging its chemical stability and reactivity profile.
Mechanism of Action: The mechanism of action of this compound is highly dependent on its interaction with molecular targets. It often functions by binding to specific active sites in enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The trifluoromethyl group, in particular, enhances binding affinity and metabolic stability, contributing to the compound's efficacy.
Comparison with Similar Compounds: When comparing this compound to other similar entities, several analogues share structural features but differ in certain functionalities:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(chloromethyl)benzamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methyl)benzamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methoxy)benzamide
The presence of different substituents on the benzamide ring influences the compounds' reactivity and applications, highlighting the unique properties of the trifluoromethyl derivative in terms of stability and biological activity.
属性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-23-7-3-6-12(23)14-21-13(25-22-14)9-20-15(24)10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUGBSYDPGYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)


![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)




![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)

